molecular formula C14H13FO B1597946 3-Fluoro-3'-methylbenzhydrol CAS No. 844683-31-4

3-Fluoro-3'-methylbenzhydrol

Cat. No.: B1597946
CAS No.: 844683-31-4
M. Wt: 216.25 g/mol
InChI Key: WBTXAGJWSDTISI-UHFFFAOYSA-N
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Description

3-Fluoro-3’-methylbenzhydrol: is an organic compound with the molecular formula C14H13FO and a molecular weight of 216.25 g/mol . It is a derivative of benzhydrol, where one of the phenyl rings is substituted with a fluorine atom at the 3-position and a methyl group at the 3’-position. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-3’-methylbenzhydrol typically involves the reduction of the corresponding ketone, 3-Fluoro-3’-methylbenzophenone. The reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods:

While specific industrial production methods for 3-Fluoro-3’-methylbenzhydrol are not well-documented, the general approach would involve large-scale reduction of the corresponding ketone using efficient and cost-effective reducing agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Fluoro-3’-methylbenzhydrol can undergo oxidation to form 3-Fluoro-3’-methylbenzophenone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: As mentioned, the compound is typically synthesized via the reduction of 3-Fluoro-3’-methylbenzophenone.

    Substitution: The fluorine atom in 3-Fluoro-3’-methylbenzhydrol can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products:

    Oxidation: 3-Fluoro-3’-methylbenzophenone

    Reduction: 3-Fluoro-3’-methylbenzhydrol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Fluoro-3’-methylbenzhydrol is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: Researchers use it to study the effects of fluorine substitution on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-methylbenzhydrol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

    3-Fluorobenzhydrol: Similar structure but lacks the methyl group at the 3’-position.

    3-Methylbenzhydrol: Similar structure but lacks the fluorine atom at the 3-position.

    Benzhydrol: The parent compound without any substituents.

Uniqueness:

3-Fluoro-3’-methylbenzhydrol is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its steric properties and binding interactions.

Properties

IUPAC Name

(3-fluorophenyl)-(3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTXAGJWSDTISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374603
Record name 3-Fluoro-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-31-4
Record name 3-Fluoro-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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